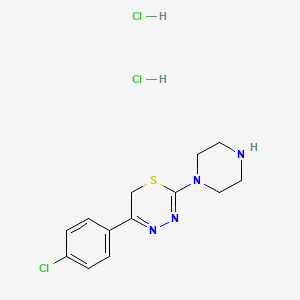

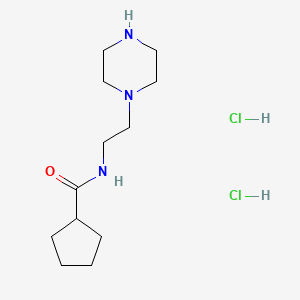

5-(4-氯苯基)-2-哌嗪-1-基-6H-1,3,4-噻二嗪二盐酸盐

描述

Levocetirizine dihydrochloride, the active component of XYZAL tablets and oral solution, is an orally active H1-receptor antagonist . The chemical name is ®- [2- [4- [ (4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid dihydrochloride .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Chemical Reactions Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .

Physical and Chemical Properties Analysis

Information regarding the physical and chemical properties of the chlorophenols is located in Table 4-2 . Except for 2-CP, which is a liquid at room temperature, all of the chlorophenols discussed in this profile are solids at room temperature .

科学研究应用

抗菌和抗菌活性

- 合成和抗菌筛选:合成了新型的 1,3,4-噻二唑、1,2,4-三唑和 1,3,4-恶二唑,其中含有哌嗪核,包括主题化合物,并对枯草芽孢杆菌和大肠杆菌表现出中等活性(Deshmukh 等人,2017)。

- 抗菌性能:含有 1,3,4-噻二唑和 1,3,4-噻二嗪的化合物对细菌和真菌的生长表现出显着的抑制作用,表明具有作为抗菌剂的潜力(Purohit 等人,2011)。

抗癌活性

- 抗癌剂开发:一系列基于 5-(4-氯苯基)-1,3,4-噻二唑的化合物,包括取代的哌嗪,对 MCF-7 和 HepG2 癌细胞系表现出高细胞毒性,表明它们在癌症治疗中的潜力(El-Masry 等人,2022)。

抗惊厥和肌肉松弛活性

- 神经应用:5-(4-氯苯基)-1,3,4-噻二嗪的新衍生物表现出有希望的抗惊厥和肌肉松弛活性,为神经系统疾病的治疗应用提供了潜力(Sharma 等人,2013)。

抗结核和抗利什曼病活性

- 治疗结核病和利什曼病:新型的 5-(5-硝基呋喃-2-y1)-1,3,4-噻二唑与哌嗪基连接的苯甲 amidine 取代基表现出显着的抗利什曼病活性,一些衍生物对结核病表现出有效的活性,突出了它们的治疗潜力(Tahghighi 等人,2011)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as piperazine derivatives, have been found to exhibit significant effects on allergic reactions . These compounds are believed to interact with H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as h1 receptors, leading to changes in the physiological response to allergens .

Biochemical Pathways

Similar compounds have been found to exhibit anti-allergic activities, suggesting that they may affect pathways related to allergic responses .

Pharmacokinetics

Similar compounds, such as cetirizine, are rapidly absorbed with a time to maximum concentration (tmax) of approximately 1 hour following oral administration .

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

生化分析

Biochemical Properties

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, acting as a non-selective serotonin receptor agonist and/or releasing agent . It also interacts with various enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and tryptophan hydroxylase, influencing the levels of serotonin and other neurotransmitters in the brain . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.

Cellular Effects

The effects of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the serotonin signaling pathway, leading to alterations in mood, cognition, and behavior . Additionally, it impacts gene expression by regulating the transcription of genes involved in neurotransmitter synthesis and degradation. The compound’s influence on cellular metabolism includes changes in energy production and utilization, which are critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, leading to their activation and subsequent downstream signaling events . It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing the levels of serotonin and other neurotransmitters in the brain . These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression patterns.

Dosage Effects in Animal Models

The effects of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to produce mild effects on neurotransmitter levels and behavior . At higher doses, it can lead to significant changes in mood, cognition, and behavior, as well as potential toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its safety profile in preclinical studies.

Metabolic Pathways

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, influencing the levels of serotonin and other neurotransmitters . These interactions affect metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis and understanding the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride within cells and tissues are critical for its activity and function. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are essential for understanding the compound’s pharmacokinetics and its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications are essential for directing the compound to its site of action, which is critical for understanding its mechanism of action and therapeutic potential.

属性

IUPAC Name |

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAFSVXKURVWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)

![Methyl 2-(8-azabicyclo[3.2.1]octane-3-sulfonyl)acetate hydrochloride](/img/structure/B1431133.png)

![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)

![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431140.png)

![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431142.png)

![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)